Avoid chloride salt formulation failures. Suxamethonium bromide (CAS 55-94-7) is the reliable alternative: • ~47x higher ethanol solubility prevents phase separation in non-aqueous systems. • 225°C melting point enables aggressive milling without thermal degradation. • Non-hygroscopic, anhydrous form ensures gravimetric accuracy for reference standards.
Suxamethonium bromide (CAS 55-94-7) is a synthetic quaternary ammonium compound and a depolarizing neuromuscular blocking agent, structurally characterized as a dimer of acetylcholine linked via acetyl groups . In procurement and material selection, it is primarily sourced as a highly pure, white crystalline powder used for specialized pharmaceutical formulations, veterinary applications, and as a benchmark reference standard in physiological research[1]. Unlike standard non-depolarizing agents, its mechanism relies on binding to nicotinic receptors followed by rapid hydrolysis by plasma cholinesterase, making its chemical stability highly dependent on pH and moisture control. Buyers typically prioritize the bromide salt over other forms when specific solid-state thermal robustness, distinct solvent compatibility, or adherence to specific historical pharmacopeial monographs is required for downstream processing [2].
Generic substitution between suxamethonium bromide and its more common analog, suxamethonium chloride, frequently leads to formulation failures and processing discrepancies due to profound differences in their solid-state and solubility profiles [1]. While both salts deliver the same active succinylcholine moiety in aqueous physiological environments, their pre-dissolution properties are not interchangeable. The chloride salt readily forms a dihydrate at room temperature and is highly hygroscopic, which introduces significant batch-to-batch variability in gravimetric dispensing due to fluctuating water weight [2]. Furthermore, the chloride salt exhibits poor solubility in ethanol, precipitating out of mixed-solvent systems where the bromide salt remains fully dissolved [3]. Substituting the chloride for the bromide in non-aqueous solvent casting or high-temperature milling processes will result in phase separation, premature melting, and compromised active pharmaceutical ingredient (API) stability.
Rocuronium, mivacurium exhibit different onset and recovery profiles; may not reproduce depolarizing mechanism endpoints.
Historical depolarizing agent with non-attenuable potassium response; safety-related endpoint context may differ.
Suxamethonium bromide exhibits a significantly higher thermal threshold than its chloride counterpart, which is critical for high-shear manufacturing processes. The bromide salt maintains its crystalline structure up to 225 °C [1]. In contrast, suxamethonium chloride dihydrate melts at 160–165 °C, and its anhydrous form melts at 190–193 °C [2]. This 60–65 °C difference allows the bromide salt to withstand aggressive thermal drying and milling protocols without degrading.
| Evidence Dimension | Melting point (thermal stability threshold) |
| Target Compound Data | 225 °C |
| Comparator Or Baseline | Suxamethonium chloride dihydrate (160–165 °C) |
| Quantified Difference | 60–65 °C higher melting point for the bromide salt |
| Conditions | Standard atmospheric pressure, crystalline solid state |
Enables the use of higher-temperature sterilization, drying, and high-shear milling protocols without risking API melting or thermal degradation.
Because the ester linkages in suxamethonium are prone to aqueous hydrolysis, non-aqueous formulations are often required. Suxamethonium bromide is soluble in 5 parts of 95% ethanol, equating to approximately 20 g per 100 mL [1]. Suxamethonium chloride is only slightly soluble in ethanol, with just 0.42 g dissolving in 100 mL at room temperature [2]. This represents an approximate 47-fold increase in ethanol solubility for the bromide salt.
| Evidence Dimension | Solubility in 95% ethanol |
| Target Compound Data | ~20 g / 100 mL (1 part in 5 parts alcohol) |
| Comparator Or Baseline | Suxamethonium chloride (0.42 g / 100 mL) |
| Quantified Difference | ~47-fold higher ethanol solubility for the bromide salt |
| Conditions | Room temperature, 95% ethanol solvent |
Critical for developing non-aqueous delivery vehicles, solvent-cast films, or specialized veterinary formulations where water must be excluded to prevent ester hydrolysis.
Water-of-crystallization variability can severely impact dosing accuracy in quaternary ammonium compounds. While suxamethonium chloride readily forms a dihydrate at room temperature (incorporating significant water weight into the crystal lattice), suxamethonium bromide is handled as a stable, slightly hygroscopic anhydrous-like crystal[1]. This lack of spontaneous dihydrate formation under ambient conditions ensures that the mass weighed during compounding directly correlates to the active moiety [2].
| Evidence Dimension | Spontaneous hydrate formation at room temperature |
| Target Compound Data | Does not form a standard dihydrate; handled as stable crystals |
| Comparator Or Baseline | Suxamethonium chloride (Forms a dihydrate: C14H30Cl2N2O4·2H2O) |
| Quantified Difference | Elimination of dihydrate water-weight variability |
| Conditions | Ambient laboratory storage and handling |
Eliminates the need for complex moisture-correction calculations during precision compounding, ensuring higher batch-to-batch reproducibility in API dosing.
Suxamethonium bromide is the required precursor when formulating in ethanol-rich or mixed-solvent environments. Because its ethanol solubility is approximately 47 times higher than that of the chloride salt, it prevents the phase separation and precipitation issues inherent to chloride substitution, making it the only viable choice for non-aqueous liquid delivery systems [1].
The 225 °C melting point of suxamethonium bromide allows manufacturers to utilize aggressive milling, micronization, and thermal drying techniques. Attempting these same high-shear processes with the chloride dihydrate (which melts at 160 °C) risks premature melting, lattice collapse, and thermal degradation of the active ingredient [2].
Because it avoids the spontaneous dihydrate formation seen in the chloride salt under ambient conditions, the bromide salt is prioritized as a gravimetrically stable reference standard. This stability is critical for calibrating chromatographic equipment and conducting quantitative physiological assays where exact molar concentrations are required without constant moisture-correction calculations[1].